molecular formula C18H14N2O2S2 B2551510 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide CAS No. 886959-28-0

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

Cat. No.: B2551510
CAS No.: 886959-28-0
M. Wt: 354.44
InChI Key: HZNQLIYXCUJCPK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a furan carboxamide group

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole or thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide
  • 2-amino-6-methylbenzothiazole
  • N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is unique due to its combination of benzothiazole, thiophene, and furan moieties, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific interactions with biological targets or electronic materials .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c1-10-11(2)23-18(20-16(21)13-7-5-9-22-13)15(10)17-19-12-6-3-4-8-14(12)24-17/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNQLIYXCUJCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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